molecular formula C14H29BrMg B1640668 n-Tetradecylmagnesium bromide

n-Tetradecylmagnesium bromide

Cat. No.: B1640668
M. Wt: 301.59 g/mol
InChI Key: KDSMCZMAJMWKPA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Tetradecylmagnesium bromide is an organomagnesium halide with the molecular formula C 14 H 29 BrMg and a molecular weight of 301.595 g/mol . It is part of the important class of Grignard reagents, widely used as nucleophiles in organic synthesis to form new carbon-carbon bonds . This reagent is particularly valuable for introducing the long-chain tetradecyl group into target molecules. A key application is its reaction with nitriles, proceeding via a nucleophilic addition mechanism to form an imine intermediate. Subsequent acidic hydrolysis yields ketones, effectively transforming nitriles into ketones with an extended carbon chain . The reactivity of this compound, like other Grignard reagents, can be influenced by the presence of magnesium bromide, which can play a role in its formation and catalytic activity . It is typically supplied as a solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran . For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate safety precautions under controlled laboratory conditions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H29BrMg

Molecular Weight

301.59 g/mol

IUPAC Name

magnesium;tetradecane;bromide

InChI

InChI=1S/C14H29.BrH.Mg/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;;/h1,3-14H2,2H3;1H;/q-1;;+2/p-1

InChI Key

KDSMCZMAJMWKPA-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCC[CH2-].[Mg+2].[Br-]

Canonical SMILES

CCCCCCCCCCCCC[CH2-].[Mg+2].[Br-]

Origin of Product

United States

Synthesis and Mechanistic Elucidation of N Tetradecylmagnesium Bromide Formation

Preparative Methodologies for n-Tetradecylmagnesium Bromide

The preparation of this compound follows the fundamental principles of Grignard synthesis, where magnesium metal is inserted into the carbon-halogen bond of an alkyl halide. leah4sci.com

A significant challenge in Grignard reagent synthesis is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal. wikipedia.orgstackexchange.com This layer is unreactive towards alkyl halides and inhibits the reaction. byjus.com Therefore, various activation strategies have been developed to weaken or remove this oxide layer, exposing the fresh, highly reactive magnesium surface. wikipedia.orgstackexchange.com

Common Activation Methods for Magnesium:

Activation MethodDescription
Mechanical Methods Crushing the magnesium pieces in the reaction vessel, rapid stirring, or using sonication (ultrasound) can physically break the oxide layer. wikipedia.orgstackexchange.comresearchgate.net
Chemical Activators Small amounts of activating agents are added to initiate the reaction. Common activators include iodine, methyl iodide, and 1,2-dibromoethane (B42909). wikipedia.orgstackexchange.com Iodine is thought to chemically etch the surface. 1,2-dibromoethane reacts to form ethylene (B1197577) gas and magnesium bromide, exposing fresh magnesium. stackexchange.comresearchgate.net
Preformed Reagent Adding a small amount of a previously prepared Grignard reagent can act as an initiator. wikipedia.orgstackexchange.com
Specially Prepared Mg Highly reactive forms of magnesium, such as Rieke magnesium (prepared by reducing a magnesium salt), can be used to circumvent the activation problem. wikipedia.orgunl.edu
Heating Heating the magnesium under a vacuum or an inert atmosphere can help to drive off moisture and weaken the oxide layer. researchgate.net

The conditions under which the reaction is performed are crucial for successful synthesis.

Solvent Influence: The choice of solvent is critical. Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are required for two main reasons. leah4sci.com First, they are aprotic, meaning they lack acidic protons that would destroy the Grignard reagent. utexas.edu Second, the lone pairs of electrons on the ether's oxygen atom coordinate with and stabilize the magnesium center of the Grignard reagent. utexas.edu This stabilization is essential for the reagent's formation and solubility. utexas.edu THF is often preferred for less reactive halides compared to diethyl ether. leah4sci.com

Temperature Control: The formation of a Grignard reagent is an exothermic reaction. Proper temperature control is necessary to maintain a steady reaction rate and prevent thermal runaway. researchgate.net The initiation of the reaction can sometimes be sluggish, followed by a sudden, rapid exotherm. The reaction is often started at a controlled temperature, sometimes with gentle warming, and then maintained within a specific range, often using an ice bath to manage the heat generated. For alkyl bromides, it is possible to initiate the reaction at low temperatures, which allows for better monitoring of the onset of the reaction through the subsequent temperature rise. acs.org

Detailed Mechanistic Investigations of Grignard Reagent Formation

The formation of a Grignard reagent is understood to proceed through a non-chain radical mechanism. utexas.edu Although it involves radical intermediates, it does not propagate in a self-sustaining chain reaction. utexas.edu The process is initiated by the transfer of a single electron from the magnesium surface to the alkyl halide.

Steps in Grignard Reagent Formation:

StepReactionDescription
1 R−X + Mg → [R−X]•⁻ + [Mg]•⁺A single electron is transferred from the magnesium metal to the antibonding orbital of the carbon-halogen bond in 1-bromotetradecane (B124005). utexas.edu
2 [R−X]•⁻ → R• + X⁻The resulting radical anion is unstable and rapidly fragments, breaking the carbon-halogen bond to form an alkyl radical (R•) and a halide anion (X⁻). utexas.edu
3 R• + [Mg]•⁺ → R−Mg⁺The alkyl radical and the magnesium radical cation, both present on or near the magnesium surface, quickly combine. utexas.edu
4 R−Mg⁺ + X⁻ → R−MgXThe resulting organomagnesium cation associates with the halide anion to form the final Grignard reagent. utexas.edu

The initiation of the Grignard reaction is fundamentally a heterogeneous process, occurring at the interface between the solid magnesium metal and the ethereal solution of the alkyl halide. The key step is the single electron transfer (SET) from the magnesium surface to the 1-bromotetradecane molecule. quora.com The efficiency of this electron transfer is highly dependent on the state of the magnesium surface, which underscores the importance of the activation strategies discussed previously. byjus.com The entire reaction sequence takes place on the metal's surface, where the radical intermediates are generated and combine before they can diffuse into the bulk solution, which minimizes side reactions like radical coupling.

Chemo- and Regioselectivity in Grignard Formation from Dihalogenated Substrates

The synthesis of Grignard reagents from substrates bearing two halogen atoms introduces complexities related to chemo- and regioselectivity. The desired outcome is typically the formation of a mono-Grignard reagent, which can then be used in subsequent synthetic steps. The selectivity of this reaction is primarily governed by the inherent reactivity differences between various halogens and the structure of the dihalogenated substrate.

Chemoselectivity:

The formation of a Grignard reagent is highly chemoselective when the dihalogenated substrate contains two different types of halogens. The reactivity of alkyl halides towards magnesium follows the order I > Br > Cl > F. This differential reactivity allows for the selective formation of the Grignard reagent at the carbon atom bearing the more reactive halogen.

For a long-chain α,ω-dihaloalkane such as 1-bromo-14-chlorotetradecane, the Grignard reagent will form preferentially at the carbon-bromine bond, leaving the carbon-chlorine bond intact. This is because the C-Br bond is weaker and more easily undergoes the oxidative addition of magnesium compared to the stronger C-Cl bond. This principle allows for the synthesis of ω-chloroalkylmagnesium bromides, which are valuable bifunctional intermediates in organic synthesis.

Regioselectivity:

In the context of forming a mono-Grignard reagent from a symmetrical long-chain dihaloalkane, such as 1,14-dibromotetradecane, the initial reaction can occur at either of the two identical carbon-halogen bonds with equal probability. Once the first Grignard functionality is formed, the formation of a di-Grignard reagent (BrMg-(CH₂)₁₄-MgBr) can occur, although this is often controlled by using a stoichiometric amount of magnesium.

A potential competing intramolecular reaction is cyclization, which would lead to the formation of a cycloalkane. However, for a long chain such as a tetradecyl group, the probability of the two ends of the molecule coming into proximity to react is low. Therefore, intermolecular reactions, including the formation of the mono-Grignard reagent and potential side reactions like Wurtz coupling, are generally favored over intramolecular cyclization.

The following table summarizes the expected selectivity in the Grignard formation from a hypothetical dihalogenated tetradecane:

SubstrateExpected Major Product (Mono-Grignard)Rationale for Selectivity
1-Bromo-14-chlorotetradecane14-Chlorotetradecylmagnesium bromideChemoselectivity based on the higher reactivity of the C-Br bond compared to the C-Cl bond.
1,14-Dibromotetradecane14-Bromotetradecylmagnesium bromideRegioselectivity is not a factor for the initial reaction as both ends are identical. Stoichiometric control of magnesium is used to favor mono-addition.

Pathways for Undesired By-product Formation During Synthesis

The synthesis of this compound, while straightforward in principle, can be accompanied by the formation of several undesired by-products. The extent of their formation is highly dependent on the reaction conditions. The primary pathway for by-product formation is the Wurtz coupling reaction.

Wurtz Coupling Reaction:

The most significant side reaction during the formation of Grignard reagents is the Wurtz coupling. acs.orgresearchgate.net This reaction involves the coupling of the newly formed Grignard reagent with the starting alkyl halide. In the synthesis of this compound, this would result in the formation of octacosane, a C28 hydrocarbon. acs.orgresearchgate.net

The mechanism of the Wurtz coupling is believed to proceed through a radical pathway, similar to the initial formation of the Grignard reagent itself. alfredstate.edu The reaction can be generalized as:

R-MgX + R-X → R-R + MgX₂

Several factors are known to influence the yield of the Wurtz coupling product:

Temperature: Higher reaction temperatures tend to increase the rate of the Wurtz coupling reaction. researchgate.net

Concentration: High local concentrations of the alkyl halide can favor the coupling reaction. This is often mitigated by the slow, dropwise addition of the alkyl halide to the magnesium turnings.

Solvent: The choice of solvent can influence the reaction, though ethereal solvents like THF and diethyl ether are standard.

Research has shown that the method of synthesis can have a significant impact on the selectivity of the Grignard reagent formation and the extent of Wurtz coupling. A study comparing semi-batch and continuous flow processes for the synthesis of various Grignard reagents demonstrated that a continuous process can significantly reduce the amount of Wurtz coupling by-product. researchgate.net

The following table, based on data for the synthesis of benzylmagnesium bromide, illustrates the impact of the production method on the selectivity of the Grignard reagent formation and the reduction of the Wurtz coupling by-product. researchgate.net A similar trend would be expected for the synthesis of this compound.

Production MethodHalideSelectivity of Grignard Reagent (%)Wurtz By-product (%)
Semi-BatchBenzyl bromide77.222.8
Continuous Lab ScaleBenzyl bromide96.93.1
Continuous Pilot ScaleBenzyl bromide97.42.6

Other By-products:

Besides the Wurtz coupling product, other by-products can form, primarily due to the high reactivity of the Grignard reagent:

Reaction with Protic Solvents: Grignard reagents are strong bases and will react with any protic species, such as water or alcohols, that may be present in the reaction mixture. mnstate.edu This reaction protonates the carbanionic carbon, leading to the formation of the corresponding alkane (in this case, tetradecane). Therefore, it is crucial to use anhydrous solvents and dried glassware.

Reaction with Oxygen: Exposure of the Grignard reagent to oxygen can lead to the formation of magnesium alkoxide species after hydrolysis. This is an oxidative process that reduces the yield of the desired Grignard reagent. To prevent this, the reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

Strict control of reaction conditions, including temperature, concentration, and the exclusion of water and oxygen, is paramount to minimizing the formation of these undesired by-products and maximizing the yield of this compound.

Reactivity Profiles and Transformative Reactions of N Tetradecylmagnesium Bromide

Carbonyl Addition Reactions for Chain Elongation

The addition of the n-tetradecyl group to the electrophilic carbon of a carbonyl group is a cornerstone of the synthetic applications of n-tetradecylmagnesium bromide. This reaction proceeds via nucleophilic addition, where the partial negative charge on the carbon atom bonded to magnesium in the Grignard reagent facilitates an attack on the partially positive carbonyl carbon. The result is the formation of a new carbon-carbon bond and, after an aqueous workup, an alcohol. libretexts.orgmasterorganicchemistry.comkhanacademy.org

The reaction of this compound with aldehydes provides a direct route to secondary alcohols. masterorganicchemistry.comrutgers.edu In this process, the n-tetradecyl group adds to the carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate during aqueous workup yields the final secondary alcohol product. For instance, the reaction with acetaldehyde (B116499) would theoretically yield pentadecan-2-ol. The general transformation is outlined below:

General Reaction Scheme:

R-CHO + n-C₁₄H₂₉MgBr → R-CH(OMgBr)-C₁₄H₂₉

R-CH(OMgBr)-C₁₄H₂₉ + H₃O⁺ → R-CH(OH)-C₁₄H₂₉ + Mg(OH)Br

A hypothetical reaction between this compound and various aldehydes is presented in the table below, illustrating the expected secondary alcohol products.

Aldehyde ReactantIUPAC Name of ProductChemical Formula of Product
Formaldehyde1-PentadecanolC₁₅H₃₂O
AcetaldehydePentadecan-2-olC₁₅H₃₂O
PropionaldehydePentadecan-3-olC₁₅H₃₂O
Benzaldehyde1-Phenylpentadecan-1-olC₂₁H₃₆O

Analogous to the reaction with aldehydes, this compound reacts with ketones to form tertiary alcohols. rutgers.edunii.ac.jppearson.com The nucleophilic n-tetradecyl group attacks the carbonyl carbon of the ketone, and after acidic workup, a tertiary alcohol is produced. This method is highly effective for creating sterically hindered alcohols. For example, reacting this compound with acetone (B3395972) would be expected to produce 2-methylpentadecan-2-ol.

General Reaction Scheme:

R-CO-R' + n-C₁₄H₂₉MgBr → R-C(OMgBr)(R')-C₁₄H₂₉

R-C(OMgBr)(R')-C₁₄H₂₉ + H₃O⁺ → R-C(OH)(R')-C₁₄H₂₉ + Mg(OH)Br

The following table illustrates the expected tertiary alcohol products from the reaction of this compound with various ketones.

Ketone ReactantIUPAC Name of ProductChemical Formula of Product
Acetone2-Methylpentadecan-2-olC₁₆H₃₄O
Butan-2-one2-Methylpentadecan-2-olC₁₇H₃₆O
Cyclohexanone1-Tetradecylcyclohexan-1-olC₂₀H₄₀O
Acetophenone2-Phenylhexadecan-2-olC₂₂H₃₈O

The reaction of Grignard reagents with esters and acid halides is more complex than with aldehydes and ketones, as it typically involves a double addition of the alkyl group. masterorganicchemistry.comchemistrysteps.com When this compound reacts with an ester or an acid halide, the initial nucleophilic addition is followed by the elimination of an alkoxy or halide leaving group, respectively, to form a ketone intermediate. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup. chemistrysteps.comstackexchange.com Consequently, the resulting tertiary alcohol will have two n-tetradecyl groups attached to the carbinol carbon.

General Reaction Scheme with Esters:

R-COOR' + n-C₁₄H₂₉MgBr → R-CO-C₁₄H₂₉ + R'OMgBr

R-CO-C₁₄H₂₉ + n-C₁₄H₂₉MgBr → R-C(OMgBr)(C₁₄H₂₉)₂

R-C(OMgBr)(C₁₄H₂₉)₂ + H₃O⁺ → R-C(OH)(C₁₄H₂₉)₂ + Mg(OH)Br

This compound can be carboxylated through its reaction with carbon dioxide (CO₂), typically from dry ice or CO₂ gas. masterorganicchemistry.comgoogle.com This reaction provides a valuable method for synthesizing carboxylic acids with one additional carbon atom. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide. The resulting carboxylate salt is then protonated in an acidic workup to yield the corresponding carboxylic acid, which in this case is pentadecanoic acid.

General Reaction Scheme:

n-C₁₄H₂₉MgBr + CO₂ → C₁₄H₂₉COOMgBr

C₁₄H₂₉COOMgBr + H₃O⁺ → C₁₄H₂₉COOH + Mg(OH)Br

ReactantsProductChemical Formula of Product
This compound, Carbon DioxidePentadecanoic acidC₁₅H₃₀O₂

Epoxides, being three-membered cyclic ethers, are susceptible to ring-opening reactions by nucleophiles due to their inherent ring strain. masterorganicchemistry.comlibretexts.orgstudysmarter.co.uk this compound acts as a strong nucleophile, attacking one of the electrophilic carbons of the epoxide ring. youtube.comchemistrysteps.com This reaction proceeds via an Sₙ2-like mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide. libretexts.org Subsequent acidic workup protonates the resulting alkoxide to furnish an alcohol. The reaction with ethylene (B1197577) oxide, for instance, is a useful method for extending the carbon chain by two atoms, yielding 1-hexadecanol.

General Reaction Scheme with Ethylene Oxide:

(CH₂)₂O + n-C₁₄H₂₉MgBr → C₁₄H₂₉CH₂CH₂OMgBr

C₁₄H₂₉CH₂CH₂OMgBr + H₃O⁺ → C₁₄H₂₉CH₂CH₂OH + Mg(OH)Br

Epoxide ReactantIUPAC Name of ProductChemical Formula of Product
Ethylene oxide1-HexadecanolC₁₆H₃₄O
Propylene oxide1-Heptadecan-2-olC₁₇H₃₆O

The reaction of this compound with a nitrile provides a pathway for the synthesis of ketones. masterorganicchemistry.com The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile group. This addition forms an intermediate imine anion, which is stable to further attack by the Grignard reagent. organicchemistrytutor.comlibretexts.org Upon hydrolysis with aqueous acid, this intermediate is converted into a ketone. This method is synthetically valuable as it allows for the formation of a ketone, in contrast to the alcohol products typically obtained from carbonyl compounds.

General Reaction Scheme:

R-C≡N + n-C₁₄H₂₉MgBr → R-C(C₁₄H₂₉)=NMgBr

R-C(C₁₄H₂₉)=NMgBr + H₃O⁺ → R-CO-C₁₄H₂₉ + NH₃ + Mg(OH)Br

Nitrile ReactantIUPAC Name of ProductChemical Formula of Product
AcetonitrileHexadecan-2-oneC₁₆H₃₂O
PropanenitrileHeptadecan-3-oneC₁₇H₃₄O
Benzonitrile1-Phenylpentadecan-1-oneC₂₁H₃₄O

Reactions with Tertiary Amides: Formation of Aldehydes

The reaction of Grignard reagents, such as this compound, with tertiary amides is a significant method for carbon-carbon bond formation. However, the direct synthesis of aldehydes from this specific reaction is not the typical outcome. The most widely utilized tertiary amides in this context are N-methoxy-N-methylamides, also known as Weinreb amides. The reaction of a Grignard reagent with a Weinreb amide famously halts at the ketone stage, preventing the common over-addition that leads to tertiary alcohols. wisc.edu

This controlled reactivity is attributed to the formation of a stable, metal-chelated tetrahedral intermediate. The magnesium ion coordinates with both the carbonyl oxygen and the methoxy (B1213986) oxygen, creating a stable complex. This intermediate does not collapse to form a ketone until acidic workup is performed. Because the intermediate is stable under the reaction conditions, it does not react further with a second equivalent of the Grignard reagent. wisc.edu Therefore, the reaction of this compound with an appropriate Weinreb amide would be a highly effective method for the synthesis of a long-chain ketone.

The conversion of tertiary amides to aldehydes is typically achieved through reduction using hydride reagents rather than addition of organometallic reagents. psu.edu For instance, certain bulky reducing agents can selectively reduce tertiary amides to aldehydes. [19 from first search] This distinction is crucial for synthetic planning, as the choice of reagent dictates whether an amide precursor will yield a ketone (via Grignard addition to a Weinreb amide) or an aldehyde (via reduction).

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Iron-Catalyzed C(sp²)-C(sp³) Cross-Coupling Reactions with Aryl and Heteroaryl Halides

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods using precious metals like palladium. These reactions are highly effective for forming C(sp²)-C(sp³) bonds by coupling Grignard reagents like this compound with aryl and heteroaryl halides. [12 from first search, 13 from first search] The process allows for the efficient alkylation of aromatic and heteroaromatic systems.

Pioneering work demonstrated that simple iron salts, such as iron(III) chloride (FeCl₃) and iron(III) acetylacetonate (B107027) (Fe(acac)₃), can effectively catalyze the reaction between alkyl Grignard reagents and a variety of electrophiles, including aryl chlorides and bromides. [11 from first search, 14] The reactions generally proceed under mild conditions and can tolerate a wide range of functional groups. For example, the coupling of tetradecylmagnesium chloride (a close analog of the bromide) with 1-chloro-4-(trifluoromethyl)benzene proceeds efficiently at 0 °C in the presence of an iron catalyst. [6 from first search] The scope extends to N-heterocyclic chlorides and bromides, which can be coupled with arylmagnesium reagents in a fast reaction, often facilitated by a mixed solvent system like THF and tert-butyl methyl ether to minimize homocoupling side reactions. [10 from first search]

The efficiency and selectivity of iron-catalyzed cross-coupling reactions are profoundly influenced by the presence of certain ligands or additives. Among the most significant are N-methylpyrrolidone (NMP) and its less toxic analog, N-butylpyrrolidone (NBP). [6 from first search] The addition of NMP as a cosolvent was a major breakthrough that expanded the scope of iron catalysis to include less reactive electrophiles like aryl chlorides. [14, 7 from first search]

Recent studies have shown that NBP can serve as a highly effective substitute for the reprotoxic NMP, in some cases providing superior results at lower ligand loadings. [6 from first search] In a model reaction coupling tetradecylmagnesium chloride with 4-chlorotrifluoromethylbenzene, the use of NBP led to a dramatic increase in yield compared to the ligand-free reaction. [6 from first search]

EntryLigandLigand Loading (mol%)Yield (%)
1None-41
2NBP1085
3NBP2588
4NBP5094
5NBP10095
6NMP10089
7NMP20093
Data sourced from research on the iron-catalyzed cross-coupling of 4-chlorotrifluoromethylbenzene with tetradecylmagnesium chloride. [6 from first search]

Interestingly, mechanistic investigations have revealed that NMP does not typically act as a direct ligand to the iron center during catalysis. Instead, it coordinates to the magnesium(II) counter-ion of the Grignard reagent. This interaction prevents the formation of unreactive iron cluster species and stabilizes a highly reactive, low-coordinate homoleptic iron(II) species, which is crucial for catalytic turnover. [7 from first search, 9 from first search]

The mechanism of iron-catalyzed cross-coupling is complex due to the multitude of accessible oxidation states for iron and the presence of unstable, often paramagnetic, intermediates. [4 from first search] Early studies by Kochi in the 1970s provided initial evidence for the reduction of iron(III) precatalysts by the Grignard reagent to form catalytically active low-valent iron species, possibly involving an Fe(I)/Fe(III) cycle. [1 from first search, 3 from first search]

More recent and detailed studies combining spectroscopy, product analysis, and synthesis have provided deeper insights. It is now understood that upon addition of the Grignard reagent (R-MgX) to an iron(III) salt, a rapid reduction and transmetalation occurs. The exact nature of the active species is highly dependent on the reaction conditions, including the ligands and solvents used. [1 from first search, 7 from first search] In the absence of strongly coordinating ligands like NMP, the reaction of Fe(acac)₃ with methylmagnesium bromide leads to the formation of iron clusters. [7 from first search] In the presence of NMP, a more reactive trimethyliron(II) ferrate species, [Mg(NMP)₆][FeMe₃]₂, is formed, which is highly effective in the cross-coupling process. [7 from first search, 9 from first search]

The catalytic cycle is generally believed to involve an oxidative addition of the aryl halide to a low-valent iron species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the active iron catalyst. [2 from first search, 5 from first search] However, alternative pathways, including those involving Fe(-II) species at low temperatures, have also been proposed, indicating that multiple reaction manifolds may be operative depending on the specific reaction conditions. [3 from first search]

Copper-Catalyzed Coupling Reactions: Scope and Limitations

Copper-catalyzed cross-coupling reactions represent another important class of transformations for C-C bond formation, often providing complementary reactivity to iron- or palladium-based systems. These reactions can couple Grignard reagents like this compound with various organic halides. [18 from first search] The use of copper is advantageous due to its low cost and toxicity.

The scope of copper-catalyzed couplings is broad but has certain limitations. The reactions are generally most effective for aryl iodides and bromides, particularly those bearing electron-withdrawing groups. [20 from first search] Aryl chlorides are typically much less reactive. The coupling of alkyl halides with aryl Grignard reagents is also feasible. A systematic study of various copper salts (CuXn) showed that CuBr₂ can exhibit high catalytic activity for the cross-coupling of alkyl bromides with Grignard reagents. [18 from first search] However, a significant limitation can be the propensity for homocoupling of the Grignard reagent, which must be suppressed by careful control of reaction conditions. Furthermore, electron-donating groups on an aryl bromide coupling partner can deactivate the substrate towards oxidative addition, hindering the reaction. [20 from first search]

A key feature of reactions involving Grignard reagents, including this compound, is the ability to achieve high levels of stereocontrol through chelation. tdl.org In these reactions, the magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating to two or more Lewis basic atoms (typically oxygen or nitrogen) in the substrate molecule. This coordination locks the substrate into a rigid, cyclic conformation. tdl.orgresearchgate.net

This rigid intermediate then directs the nucleophilic attack of the tetradecyl group from the less sterically hindered face, leading to the formation of one diastereomer in preference to others. This principle, known as Cram's chelation model, is a powerful tool in asymmetric synthesis. For example, the addition of a Grignard reagent to an α-alkoxy ketone can proceed with high diastereoselectivity. The magnesium coordinates to both the carbonyl oxygen and the α-alkoxy oxygen, forming a five-membered chelate ring that dictates the trajectory of the incoming nucleophile. tdl.org The ability of the magnesium center in this compound to form such chelates allows it to participate in these highly stereoselective transformations.

Other Catalytic Systems for Coupling with this compound

The utility of this compound extends to carbon-carbon bond formation through cross-coupling reactions, facilitated by various transition metal catalysts. rsc.org Predominantly, nickel and palladium complexes are employed to catalyze the coupling of Grignard reagents with organic halides, a reaction known as the Kumada-Corriu coupling. nih.govwikipedia.orgorganic-chemistry.org This methodology is a powerful tool for generating C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.

Nickel-catalyzed systems are often favored for their economic viability and effectiveness. organic-chemistry.org Catalysts such as NiCl₂ combined with ligands like N-heterocyclic carbenes (NHC) or phosphines have proven effective for coupling alkyl Grignard reagents with aryl and vinyl halides. nih.govnih.govorganic-chemistry.org For instance, Ni-catalyzed processes have been developed for the cross-coupling of tertiary alkylmagnesium halides with aryl bromides, a reaction that efficiently constructs aryl-substituted quaternary centers with minimal isomerization byproducts. nih.govnih.govorganic-chemistry.org The choice of ligand is crucial, as bulky NHC-type donor ligands can facilitate the oxidative addition of the organic halide to the nickel center. arkat-usa.org Some protocols have even demonstrated success with ligand-free nickel catalysis for specific substrates, such as the coupling of aryl bromides with tert-butyl Grignard reagents.

Palladium-catalyzed systems also offer a broad scope for coupling reactions involving Grignard reagents. rsc.orgnobelprize.org These reactions are noted for their mild conditions and high tolerance for a variety of functional groups. nobelprize.orgorganic-chemistry.org Palladium complexes, often supported by bulky phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃), can effectively catalyze the cross-coupling of alkyl chlorides and bromides with Grignard reagents at room temperature. rsc.orgorganic-chemistry.org The development of catalyst systems using ligands such as DrewPhos has enabled the coupling of Grignard reagents even with challenging substrates like monochlorosilanes. nih.gov These palladium-catalyzed methods have become indispensable for synthesizing complex organic molecules, including pharmaceuticals and natural products. nobelprize.org

Catalyst SystemType of CouplingSubstratesKey Features
Nickel-based (e.g., NiCl₂, NHC ligands)Kumada-Corriu CouplingAryl/Vinyl Halides + Alkyl GrignardCost-effective; efficient for forming aryl-substituted quaternary centers. nih.govorganic-chemistry.orgorganic-chemistry.org
Palladium-based (e.g., Pd(OAc)₂, PCy₃)Kumada-Corriu CouplingAlkyl/Aryl Halides + Grignard ReagentsMild reaction conditions; high functional group tolerance. nobelprize.orgorganic-chemistry.org
Palladium-Phosphinous AcidKumada-Corriu CouplingAryl Halides + Aryl GrignardsEfficient for synthesis of sterically crowded biaryls. organic-chemistry.org
Palladium-DrewPhosSilyl-Kumada CouplingMonochlorosilanes + Grignard ReagentsOvercomes high Si-Cl bond strength for silane (B1218182) synthesis. nih.gov

Stereocontrol and Diastereoselective Transformations involving this compound

Controlling the stereochemical outcome of reactions is a central goal in organic synthesis. When this compound, an achiral reagent, reacts with a prochiral or chiral substrate, new stereocenters can be formed. The ability to direct the formation of a specific stereoisomer is crucial, and various strategies have been developed to achieve stereocontrol in Grignard additions.

A significant factor influencing the stereoselectivity of Grignard reactions is the nature of the halide atom in the RMgX reagent. nih.govresearchgate.netresearchgate.net This "halide effect" has been observed in diastereoselective additions to carbonyl compounds, particularly β-hydroxy ketones. nih.govresearchgate.net Mechanistic studies suggest that the Lewis acidity of an intermediate magnesium chelate can be modulated by the choice of halide (Cl, Br, or I). nih.govresearchgate.netresearchgate.net This tuning of electronic properties, in turn, directs the facial selectivity of the nucleophilic attack, influencing the diastereomeric ratio of the products. researchgate.net

Diastereoselectivity in Unusual Grignard Additions

The halide effect is particularly evident in chelate-controlled Grignard additions to β-hydroxy ketones. In these reactions, the Grignard reagent can coordinate to both the carbonyl oxygen and the hydroxyl oxygen, forming a cyclic intermediate that directs the nucleophilic addition from a specific face of the carbonyl group. Research has shown that changing the halide from chloride to bromide, and particularly to iodide, can significantly enhance the selectivity for the syn-1,3-diol product. nih.govresearchgate.net

For example, in the addition of methylmagnesium halides to certain β-hydroxy ketones, the use of methylmagnesium chloride might result in low diastereoselectivity, while methylmagnesium iodide can lead to high levels of selectivity for the syn diastereomer. nih.govresearchgate.netresearchgate.net This is attributed to the increased Lewis acidity of the chelated magnesium center when iodide is the counterion, which leads to a more rigid and directing transition state. nih.govresearchgate.net While these studies often utilize simpler alkyl Grignards like MeMgX, the underlying principles of this chelate-controlled, halide-dependent diastereoselectivity are applicable to long-chain reagents such as this compound.

Grignard ReagentSubstrateDiastereomeric Ratio (syn:anti)Reference Finding
Methylmagnesium Chloride (MeMgCl)β-Hydroxy KetoneLow selectivity (~1:1 to 2:1)Lower Lewis acidity of the Mg chelate leads to less facial control. nih.govresearchgate.net
Methylmagnesium Bromide (MeMgBr)β-Hydroxy KetoneModerate selectivityIntermediate level of diastereocontrol observed.
Methylmagnesium Iodide (MeMgI)β-Hydroxy KetoneHigh selectivity (e.g., 6:1)Higher Lewis acidity of the Mg chelate enhances the formation of the syn diol. nih.govresearchgate.netresearchgate.net

Strategies for Chiral Induction in Reactions with Long-Chain Grignard Reagents

When a Grignard reagent adds to a prochiral substrate like a ketone, an equal mixture of two enantiomers (a racemic mixture) is typically formed. taylorfrancis.com Achieving an excess of one enantiomer over the other, a process known as asymmetric induction or chiral induction, requires the introduction of a chiral influence into the reaction system. slideshare.net This is commonly achieved through the use of chiral auxiliaries, chiral ligands, or chiral solvents. wmich.edursc.org

One effective strategy is the use of chiral ligands that coordinate to the magnesium atom of the Grignard reagent. These ligands create a chiral environment around the reactive center, forcing the addition to occur preferentially on one face of the carbonyl substrate. A notable class of such promoters includes biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH). rsc.orgnih.gov These N,N,O-tridentate ligands have been successfully used in the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, yielding highly enantioenriched tertiary alcohols with enantiomeric excesses (ee) up to 95%. rsc.orgnih.gov The design of the ligand, particularly the biaryl fragment, is crucial for achieving high levels of stereocontrol. nih.gov

Another approach involves conducting the reaction in a chiral solvent. wmich.edu Chiral ethers or amines, such as 2,3-dimethoxybutane or the bidentate amine (-)-sparteine, have been used as solvents to induce stereoselectivity. wmich.edu The chiral solvent molecules solvate the Grignard reagent, creating a chiral complex that can differentiate between the two faces of the prochiral substrate. However, the level of asymmetric induction achieved with chiral solvents is often lower than that obtained with stoichiometric chiral ligands. wmich.edu The development of a truly catalytic and highly enantioselective method for Grignard additions remains a significant area of research.

StrategyChiral Agent ExampleSubstrateOutcome
Chiral LigandBiaryl ligands from 1,2-diaminocyclohexane (DACH)KetonesHigh enantiomeric excess (up to 95% ee) in the formation of chiral tertiary alcohols. rsc.orgnih.gov
Chiral Solvent(-)-Sparteine (bidentate amine)Aldehydes/KetonesModerate stereoselectivity observed. wmich.edu
Chiral Solvent2,3-Dimethoxybutane (bidentate ether)Aldehydes/KetonesGenerally low stereoselectivity. wmich.edu

Analytical and Computational Investigations in N Tetradecylmagnesium Bromide Chemistry

Computational Modeling for Understanding Reactivity and Selectivity

Computational chemistry provides a theoretical framework to complement experimental data, offering deep insights into reaction mechanisms, transition state structures, and the factors governing reactivity that are often difficult to observe directly.

Density Functional Theory (DFT) has become a standard computational tool for investigating the mechanisms of organometallic reactions. For n-Tetradecylmagnesium bromide, DFT calculations can be employed to model several key aspects of its chemistry:

Formation Mechanism: DFT can be used to calculate the energy profile for the reaction of 1-bromotetradecane (B124005) on a magnesium cluster, simulating the metal surface. This allows for the identification of the transition state for the C-Br bond cleavage and C-Mg bond formation, providing insight into the reaction's activation energy.

Solvation and Aggregation: Grignard reagents are known to exist in complex equilibria in ether solvents, involving monomers, dimers, and other aggregates, as described by the Schlenk equilibrium. DFT calculations, often combined with continuum solvation models, can determine the relative stabilities of these different species for this compound in a solvent like THF, helping to predict the predominant form of the reagent in solution. researchgate.net

Reactivity and Selectivity: When this compound is used in a subsequent reaction (e.g., addition to a carbonyl group), DFT can be used to model the potential reaction pathways. By calculating the energies of the transition states for different modes of addition, researchers can predict and rationalize the observed stereoselectivity or regioselectivity of the reaction.

Computational TargetInformation Gained
Reactants (1-bromotetradecane + Mgₙ cluster) Ground state energies and structures
Transition State Activation energy barrier, geometry of the activated complex
Product (this compound) Reaction enthalpy, product stability
Solvated Species (Monomer, Dimer) Relative stabilities, understanding of Schlenk equilibrium

These computational investigations provide a detailed, molecular-level picture that is essential for a comprehensive understanding of the chemistry of this compound.

Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the intricate behavior of Grignard reagents like this compound at the atomic level. These simulations are particularly valuable for elucidating the profound influence of solvent molecules on the reagent's structure, stability, and reactivity, phenomena that are often challenging to observe directly through experimental means.

In the context of this compound, MD simulations, often complemented by Density Functional Theory (DFT) calculations, provide critical insights into the dynamics of the Schlenk equilibrium. This equilibrium governs the solution-state composition of Grignard reagents, involving the disproportionation of the primary RMgX species into R₂Mg and MgX₂. researchgate.net The solvent, typically an ether like tetrahydrofuran (B95107) (THF), is not a passive medium but an active participant in this dynamic process. researchgate.net Simulations reveal that solvent molecules coordinate with the magnesium center, forming tetrahedral complexes that stabilize the Grignard reagent. wikipedia.org The number and arrangement of these coordinating solvent molecules are in constant flux, directly impacting the equilibrium's position. researchgate.net

Computational studies on analogous Grignard systems demonstrate that the solvent's dynamic behavior is the key driver for ligand exchange and product dissociation. researchgate.net For a reaction to occur, the symmetrically solvated, stable dinuclear species must evolve into less stable, asymmetrically solvated structures. This process involves the cleavage of Mg-Br and Mg-C bonds at the most solvated magnesium center and the formation of new bonds at the least solvated one. researchgate.net Therefore, the fluctuations and reorganization of the solvent shell around the n-tetradecylmagnesium moiety are not merely incidental but are fundamental to the reaction mechanism itself. These computational approaches allow researchers to map the free energy profiles of these transformations, shedding light on the energetic barriers and preferred pathways of reaction dynamics. researchgate.net

Advanced Monitoring and Control for Optimized Grignard Reactions

The synthesis of Grignard reagents, including this compound, is notoriously exothermic and often subject to an induction period, creating significant challenges for process control and safety. wikipedia.orghzdr.de Advanced monitoring and control strategies, rooted in the principles of Process Analytical Technology (PAT), are essential for ensuring safe, efficient, and reproducible manufacturing. mt.comresearchgate.net

Real-Time Process Monitoring in Batch and Continuous Flow Systems

Real-time process monitoring has become indispensable for understanding and controlling the critical parameters of Grignard reactions. researchgate.net By providing continuous data on reactant consumption, product formation, and the presence of intermediates, these technologies enable precise control over the reaction, both in traditional batch reactors and in modern continuous flow systems. mt.comresearchgate.net

In-situ spectroscopy is a cornerstone of PAT for Grignard synthesis. mt.com Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy allow for the direct, real-time tracking of concentrations of key species within the reaction mixture without the need for sampling. researchgate.netmt.comresearchgate.net For instance, an in-situ FTIR probe can monitor the disappearance of the organic halide (1-bromotetradecane) and the simultaneous appearance of the this compound product. mt.com This capability is particularly crucial for detecting the onset of the reaction after an induction period, allowing for controlled addition of the remaining halide and preventing a dangerous accumulation of unreacted starting material. mt.com

Continuous flow chemistry offers significant advantages for managing the exothermicity and improving the safety of Grignard reagent formation. researchgate.netyoutube.com The high surface-area-to-volume ratio of flow reactors facilitates superior heat transfer, mitigating the risk of thermal runaway. researchgate.netresearchgate.net When coupled with inline PAT, such as a microscale ReactIR flow cell, continuous systems allow for highly controlled synthesis. researchgate.netresearchgate.net The real-time data from the IR sensor can be used to adjust process parameters like flow rate and temperature on the fly, ensuring optimal conversion and minimizing byproduct formation. researchgate.net Other advanced techniques like FlowNMR spectroscopy are also emerging as powerful tools for non-invasive, real-time reaction monitoring, providing detailed kinetic and structural information under actual process conditions. rsc.orgnih.gov

Interactive Table: Real-Time Monitoring Techniques for Grignard Reactions

Analytical Technique Information Provided Application in Batch Application in Continuous Flow
ATR-FTIR Spectroscopy Concentration of reactants, products, and intermediates. mt.com Monitors induction period and reaction progress. mt.com Inline monitoring for process control and optimization. researchgate.net
Raman Spectroscopy Molecular structure and bond vibrations. researchgate.net Complements FTIR for in-situ analysis. Used for reaction control in flow systems. researchgate.net

| FlowNMR Spectroscopy | Detailed kinetic data and structural information. rsc.org | Not applicable. | Non-invasive, real-time monitoring of reaction kinetics. researchgate.netnih.gov |

Calorimetric Analysis for Reaction Heat Flow and Safety Assessment

Given the highly exothermic nature of Grignard reagent formation, a thorough understanding of the reaction's thermodynamics is paramount for safe process design and scale-up. hzdr.demt.comresearchgate.net Reaction calorimetry is the primary tool used to measure the heat generated during the synthesis of compounds like this compound. hzdr.deresearchgate.net

By conducting the reaction in a controlled calorimeter, such as an RC1 or EasyMax system, chemists and engineers can precisely quantify the heat of reaction. mt.comresearchgate.net This data is used to determine the total heat release, the maximum rate of heat evolution, and the adiabatic temperature rise—a critical safety parameter that predicts the maximum temperature the reaction mixture could reach in the event of a cooling failure. mt.com For a typical Grignard synthesis, a small portion of the organic halide is added initially to initiate the reaction. Calorimetry monitors the heat flow to confirm initiation before the rest of the halide is added at a controlled rate, ensuring that the rate of heat generation does not exceed the cooling capacity of the reactor. mt.com

Calorimetric studies have demonstrated the importance of dosing control. mt.com A slow, controlled addition of the alkyl halide after initiation results in a manageable heat flow. In contrast, adding the bulk of the reactant before initiation is confirmed can lead to a massive, rapid release of energy once the reaction starts, creating a significant safety hazard. mt.com This information is vital for developing robust safety protocols and for designing cooling systems capable of handling the process demands during scale-up from the laboratory to production. hzdr.deresearchgate.net

Interactive Table: Calorimetric Data for a Representative Grignard Reaction

Parameter Description Typical Value Range Significance
Heat of Reaction (ΔH) Total heat liberated per mole of reactant. mt.com -80 to -100 kcal/mol Determines the overall exothermicity of the reaction.
Maximum Heat Flow (Q_max) The highest rate of heat release during the reaction. mt.com 45-550 W/L Critical for designing the reactor's cooling system.

| Adiabatic Temperature Rise (ΔT_ad) | The theoretical temperature increase with no cooling. mt.com | >150 °C | Key indicator for thermal runaway hazard assessment. |

Applications of N Tetradecylmagnesium Bromide in Complex Organic Synthesis

Construction of Long-Chain Aliphatic Compounds

The 14-carbon chain of n-tetradecylmagnesium bromide makes it an ideal building block for the synthesis of long-chain aliphatic compounds. These molecules are fundamental components of various natural and synthetic materials, including waxes, lubricants, and polymers. The primary method for extending the carbon chain involves cross-coupling reactions, where the Grignard reagent reacts with an organic halide in the presence of a transition metal catalyst.

A key example is the Kumada coupling, which utilizes a nickel or palladium catalyst to couple a Grignard reagent with an aryl or vinyl halide. While specific literature detailing the use of this compound in Kumada coupling is not abundant, the general mechanism provides a framework for its application. For instance, the reaction of this compound with a long-chain vinyl bromide, in the presence of a palladium catalyst such as Pd(PPh₃)₄, would yield a long-chain alkene. This product could then be hydrogenated to the corresponding alkane, effectively extending the carbon backbone.

Similarly, the Negishi coupling offers another avenue for chain extension. This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This compound can be readily converted to its corresponding organozinc compound, di(n-tetradecyl)zinc, through transmetalation with a zinc halide like zinc chloride. This organozinc reagent can then participate in Negishi coupling reactions with various organic halides to construct complex long-chain molecules.

Coupling Reaction Reactants Catalyst Product Type
Kumada CouplingThis compound, Vinyl bromideNi or Pd complexesLong-chain alkene
Negishi CouplingDi(n-tetradecyl)zinc (from this compound), Organic halideNi or Pd complexesLong-chain aliphatic compound

These cross-coupling strategies provide a convergent and efficient means to assemble complex aliphatic structures that would be challenging to construct through linear synthetic routes.

Synthesis of Highly Functionalized Molecules

The utility of this compound extends beyond simple chain elongation to the synthesis of molecules bearing various functional groups. The Grignard reagent's strong nucleophilicity allows it to react with a wide array of electrophiles, introducing the long tetradecyl chain into a molecule while setting the stage for further chemical transformations.

One common application is the synthesis of long-chain ketones. The reaction of this compound with a nitrile, followed by acidic hydrolysis of the intermediate imine, yields a ketone with a tetradecyl group attached to the carbonyl carbon. This method is highly effective for preparing ketones that are otherwise difficult to access.

Another important transformation is the reaction with acid chlorides. While the direct reaction of a Grignard reagent with an acid chloride typically leads to the formation of a tertiary alcohol due to the high reactivity of the intermediate ketone, the use of a Gilman reagent (a lithium diorganocuprate) can selectively produce a ketone. libretexts.orglibretexts.orgchemistrysteps.com this compound can be converted to a lithium di(n-tetradecyl)cuprate, which then reacts with an acid chloride to afford the corresponding ketone in good yield.

Furthermore, this compound can be used to introduce the tetradecyl group into molecules containing other functional groups, provided they are protected. For example, reaction with an aldehyde or ketone containing a protected alcohol or amine group allows for the construction of complex, multifunctional molecules.

Electrophile Initial Product Final Product (after workup)
Nitrile (R-CN)ImineKetone (R-CO-(CH₂)₁₃CH₃)
Acid Chloride (R-COCl) with Gilman Reagent-Ketone (R-CO-(CH₂)₁₃CH₃)
Aldehyde (R-CHO)Secondary alkoxideSecondary alcohol (R-CH(OH)-(CH₂)₁₃CH₃)
Ketone (R-CO-R')Tertiary alkoxideTertiary alcohol (R-C(OH)(R')-(CH₂)₁₃CH₃)

The versatility of these reactions makes this compound a valuable reagent for the synthesis of a diverse range of highly functionalized organic molecules.

Intermediates in the Synthesis of Biologically Active Compounds and Natural Product Analogs

The long aliphatic chain provided by this compound is a common structural motif in many biologically active compounds and natural products. Consequently, this Grignard reagent serves as a key intermediate in the synthesis of these complex molecules, including pheromones, bioactive lipids, and analogs of natural products with therapeutic potential.

For instance, the synthesis of certain insect sex pheromones, which are often long-chain unsaturated alcohols, acetates, or aldehydes, can utilize this compound as a starting point. Cross-coupling reactions, as described in section 5.1, can be employed to construct the basic carbon skeleton, which is then further functionalized to yield the final pheromone.

In the field of medicinal chemistry, this compound is instrumental in the synthesis of analogs of bioactive lipids such as sphingolipids and ceramides. These molecules play crucial roles in cellular signaling and are implicated in various diseases, including cancer. By incorporating the tetradecyl chain, chemists can synthesize analogs with modified properties to study their biological function or to develop new therapeutic agents. For example, the synthesis of certain sphingolipid analogs involves the coupling of a protected amino alcohol backbone with a long-chain fatty acid derivative, which can be prepared using this compound. nih.govnih.gov

Furthermore, the synthesis of analogs of natural products like brassinosteroids, a class of plant hormones with potential agricultural and therapeutic applications, can involve the use of this compound to introduce a specific side chain. nih.govmdpi.comnih.govmdpi.com These synthetic analogs are crucial for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity.

Class of Compound Role of this compound Example Application
Insect PheromonesProvides the long-chain carbon backbone.Synthesis of moth sex pheromones.
Bioactive LipidsIntroduces the hydrophobic aliphatic tail.Synthesis of sphingolipid and ceramide analogs for cancer research. nih.govnih.gov
Natural Product AnalogsUsed to construct or modify side chains.Synthesis of brassinosteroid analogs for agricultural and medicinal studies. nih.govmdpi.comnih.govmdpi.com

The ability to efficiently introduce a 14-carbon chain makes this compound an indispensable tool in the synthesis of a wide range of biologically important molecules.

Future Prospects and Research Frontiers for Long Chain Grignard Reagents

Development of Sustainable and Green Chemistry Approaches.soton.ac.ukwikipedia.orgdrugtargetreview.com

The development of sustainable and green chemistry approaches for the synthesis and application of long-chain Grignard reagents like n-tetradecylmagnesium bromide is a key area of contemporary research. soton.ac.uk The focus is on minimizing the environmental impact associated with traditional Grignard reactions, which often involve hazardous solvents and generate significant waste. umb.educosmosmagazine.com

Exploration of Environmentally Benign Solvents.soton.ac.uk

A significant stride in greening Grignard reactions involves the substitution of traditional ether solvents with more environmentally benign alternatives. umb.eduresearchgate.net Research has shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, are effective substitutes for tetrahydrofuran (B95107) (THF) and diethyl ether. umb.edu These greener solvents not only reduce the environmental footprint but can also offer comparable or even superior reaction performance. umb.edu The use of hybrid solvent systems is also being explored to broaden the scope of applicable green solvents. umb.edu

Another innovative approach is the use of mechanochemistry, specifically ball-milling, to conduct Grignard reactions with minimal or no solvent. cosmosmagazine.com This technique has demonstrated high yields of Grignard reagents while drastically reducing the amount of hazardous organic solvents required. cosmosmagazine.com

Solvent TypeExamplesEnvironmental Benefits
Traditional Ethereal SolventsDiethyl ether, Tetrahydrofuran (THF)-
Bio-based Solvents2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, lower environmental impact. umb.edu
Mechanochemical SynthesisBall-millingSignificant reduction or elimination of organic solvents. cosmosmagazine.com
Aqueous SystemsZinc-mediated processesReduces the need for anhydrous organic solvents. beyondbenign.org

Minimization of Waste and By-product Formation.

Minimizing waste and the formation of by-products is a cornerstone of green chemistry, and several strategies are being implemented in the context of Grignard reagent synthesis. Continuous flow manufacturing is emerging as a powerful tool to enhance the safety and efficiency of Grignard reactions while reducing waste. morressier.comchemrxiv.org Continuous processes can lead to a significant reduction in Process Mass Intensity (PMI) and minimize the inventory of hazardous materials. morressier.com

Furthermore, understanding the reaction mechanism is crucial for controlling selectivity and minimizing the formation of undesired by-products such as the Wurtz coupling product. chemrxiv.org By optimizing reaction conditions and employing continuous production processes, the selectivity of Grignard reagent formation can be improved. chemrxiv.org

Expanding the Scope of Catalytic Transformations and Selectivity.

The utility of this compound is significantly enhanced through its participation in a variety of catalytic transformations, particularly cross-coupling reactions. careers360.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comyoutube.com The development of new catalyst systems aims to expand the scope of these transformations, allowing for the coupling of this compound with a wider range of electrophiles under milder conditions. rhhz.netustc.edu.cn

Achieving high selectivity is a primary goal in these catalytic processes. For instance, in Wadsworth-Emmons reactions, the choice of the Grignard reagent can influence the stereoselectivity of the resulting olefin. organic-chemistry.org Research is ongoing to develop catalysts that can control the regioselectivity and stereoselectivity of reactions involving long-chain Grignard reagents, leading to the efficient synthesis of complex molecules.

Integration of Advanced Automation and Artificial Intelligence in Grignard Chemistry.

The integration of automation and artificial intelligence (AI) is set to revolutionize Grignard chemistry. rsc.orgresearchgate.net Automated systems can perform synthesis, purification, and characterization of organometallic compounds, accelerating the pace of research and development. researchgate.netnih.gov These technologies are particularly beneficial for handling air- and moisture-sensitive reagents like this compound. rsc.org

Fundamental Studies on Grignard Reagent Aggregation and Speciation in Solution.

A deeper understanding of the fundamental behavior of Grignard reagents in solution is crucial for controlling their reactivity and selectivity. acs.org It is well-established that Grignard reagents exist in solution as a complex equilibrium of various species, including monomers, dimers, and other aggregates, governed by the Schlenk equilibrium. wikipedia.orgcareers360.comacs.org The nature of the organic group, the halide, and the solvent all influence the position of this equilibrium. acs.org

For long-chain Grignard reagents like this compound, the extended alkyl chain may introduce unique aggregation behaviors. Advanced analytical techniques are being used to probe the structure and dynamics of these species in solution. A more profound understanding of the aggregation and speciation of this compound will enable more precise control over its reactions, leading to improved yields and selectivities. acs.org

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing n-Tetradecylmagnesium bromide with high purity in academic settings?

  • Methodology :

  • Use 1-bromotetradecane (CAS RN 139-08-2, purity >89.0%) as the starting material, reacting with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen) to prevent hydrolysis .
  • Monitor reaction initiation via exothermic heat release and color change (grayish suspension).
  • Purify via vacuum distillation or filtration under inert conditions to remove unreacted magnesium.
  • Key precautions : Ensure solvent dryness (e.g., molecular sieves) and use flame-resistant equipment due to flammability risks .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Safety Measures :

  • Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in sealed, flame-resistant containers under inert gas at 2–8°C to prevent degradation .
  • Spill management : Neutralize with dry sand or inert adsorbents; avoid water due to violent reactivity .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound with carbonyl substrates be resolved?

  • Experimental Design :

  • Variable control : Test under strict anhydrous conditions (trace moisture can deactivate the reagent) and varying temperatures (0°C vs. room temperature).
  • Substrate steric effects : Compare yields for aldehydes (e.g., benzaldehyde) vs. ketones (e.g., acetophenone) to assess steric hindrance impacts .
  • Analytical validation : Use 1H NMR^{1}\text{H NMR} to confirm product structures and quantify unreacted starting material .

Q. What methodological approaches are effective for characterizing the stability of this compound under different solvent systems?

  • Stability Analysis :

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures in THF vs. diethyl ether.
  • Spectroscopic monitoring : Track reagent integrity via 13C NMR^{13}\text{C NMR} in deuterated solvents over 24 hours .
  • Reactivity correlation : Compare Grignard titration results (using standardized HCl) with reaction yields to assess active reagent concentration .

Q. How can bromide ion release during reactions be quantified to optimize stoichiometry?

  • Analytical Techniques :

  • Ion chromatography : Detect Br⁻ in post-reaction quench solutions (e.g., acidic hydrolysis) with a detection limit of 0.1 ppm .
  • Argentometric titration : Use 0.1 N AgNO3_3 to precipitate bromide, with potentiometric endpoint detection .

Key Research Challenges

  • Contradictions in reaction mechanisms : Discrepancies in nucleophilic addition pathways may arise from solvent polarity effects (e.g., THF vs. ether) or trace impurities. Systematic replication under controlled conditions is critical .
  • Degradation pathways : Long-term storage can lead to MgBr2_2 precipitation; periodic titration is recommended to verify activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.